2',5'-Arabinosylcytidine monophosphate
Description
2',5'-Arabinosylcytidine monophosphate (CAS 15466-01-0) is a cyclic nucleotide derivative characterized by a cytosine base linked to an arabinose sugar with a cyclic phosphate bridge between the 2' and 5' hydroxyl groups . This structural configuration distinguishes it from linear monophosphate nucleotides and other cyclic nucleotides like adenosine 3',5'-cyclic monophosphate (cAMP). The compound’s bicyclic structure (2,4,7-trioxa-3-phosphabicyclo[4.2.1]nonane backbone) contributes to unique physicochemical and enzymatic properties .
Properties
CAS No. |
15466-01-0 |
|---|---|
Molecular Formula |
C9H12N3O7P |
Molecular Weight |
305.18 g/mol |
IUPAC Name |
4-amino-1-[(1S,6R,8R,9R)-3,9-dihydroxy-3-oxo-2,4,7-trioxa-3λ5-phosphabicyclo[4.2.1]nonan-8-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12N3O7P/c10-5-1-2-12(9(14)11-5)8-7-6(13)4(18-8)3-17-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14)/t4-,6-,7+,8-/m1/s1 |
InChI Key |
LJUWTVBYCRNHME-CCXZUQQUSA-N |
SMILES |
C1C2C(C(C(O2)N3C=CC(=NC3=O)N)OP(=O)(O1)O)O |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=CC(=NC3=O)N)OP(=O)(O1)O)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=CC(=NC3=O)N)OP(=O)(O1)O)O |
Synonyms |
2',5'-arabinosylcytidine monophosphate |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | Phosphate Position | Molecular Formula | Molecular Weight (g/mol) | Sugar Type |
|---|---|---|---|---|
| 2',5'-Arabinosylcytidine monophosphate | Cyclic 2',5' | C₁₄H₁₇N₂O₆P | 340.27 | Arabinose |
| Cytarabine monophosphate (ara-CMP) | Linear 5' | C₉H₁₄N₃O₈P | 323.20 | Arabinose |
| Cytidine 5'-monophosphate (CMP) | Linear 5' | C₉H₁₄N₃O₈P | 323.20 | Ribose |
| Adenosine 3',5'-cyclic monophosphate (cAMP) | Cyclic 3',5' | C₁₀H₁₂N₅O₆P | 329.21 | Ribose |
Enzymatic Stability and Metabolism
- This compound: The cyclic 2',5' linkage is resistant to hydrolysis by 3',5'-specific phosphodiesterases, which typically degrade cAMP . This resistance may prolong its intracellular half-life compared to linear analogs.
- ara-CMP : Converted to cytarabine triphosphate by cellular kinases, enabling incorporation into DNA and chain termination in rapidly dividing cells (e.g., leukemia) .
- CMP : Hydrolyzed by phosphatases to cytidine, limiting its bioavailability; serves as a precursor in nucleotide metabolism .
- cAMP : Rapidly degraded by 3',5'-phosphodiesterases, regulating transient signaling responses .
Research Findings
- Arabinonucleoside 5'-triphosphates (e.g., ara-CTP) exhibit weaker DNA polymerase inhibition compared to 2',3'-dideoxy derivatives, suggesting arabinose configuration alone is insufficient for high efficacy .
- Cyclic nucleotides like cAMP demonstrate the importance of phosphate positioning in signaling specificity and enzymatic regulation, a principle applicable to this compound .
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